Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure It is characterized by a long heptadecyl chain, an imidazolidinone moiety, and a nonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps. The process typically begins with the preparation of the imidazolidinone moiety, followed by the attachment of the nonyloxy group and the heptadecyl chain. The final step involves the formation of the ester linkage.
Imidazolidinone Synthesis: The imidazolidinone moiety can be synthesized by reacting 3-methyl-2-oxoimidazolidine with a suitable alkylating agent under basic conditions.
Attachment of Nonyloxy Group: The nonyloxy group is introduced through an etherification reaction, where a nonyl alcohol reacts with an appropriate leaving group in the presence of a base.
Formation of Heptadecyl Chain: The heptadecyl chain is attached via a nucleophilic substitution reaction, where a heptadecyl halide reacts with a nucleophile.
Ester Formation: The final ester linkage is formed by reacting the carboxylic acid derivative of the imidazolidinone with the heptadecyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry
In chemistry, Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as a therapeutic agent or as a tool for studying biological processes.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its effects on cellular pathways, its ability to modulate biological targets, and its potential as a drug candidate.
Industry
In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)amino)octanoate: Lacks the nonyloxy group, resulting in different chemical properties and applications.
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-oxooctyl)amino)octanoate: Similar structure but without the nonyloxy group, leading to variations in reactivity and biological activity.
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)hexanoate: Differs in the length of the carbon chain, affecting its physical and chemical properties.
Uniqueness
Heptadecan-9-yl 8-((3-(3-methyl-2-oxoimidazolidin-1-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C49H95N3O5 |
---|---|
Molecular Weight |
806.3 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(3-methyl-2-oxoimidazolidin-1-yl)propyl]amino]octanoate |
InChI |
InChI=1S/C49H95N3O5/c1-5-8-11-14-17-26-33-45-56-47(53)37-29-22-18-24-31-39-51(41-34-42-52-44-43-50(4)49(52)55)40-32-25-19-23-30-38-48(54)57-46(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h46H,5-45H2,1-4H3 |
InChI Key |
DIFHEYOPCMBMPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1CCN(C1=O)C |
Origin of Product |
United States |
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